RP101075 - 1306760-73-5

RP101075

Catalog Number: EVT-3457550
CAS Number: 1306760-73-5
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RP101075 is derived from the class of compounds known as indans and oxadiazoles. It is classified as a sphingosine-1-phosphate receptor modulator, specifically targeting receptor 1. The compound has been studied in preclinical models to understand its pharmacological effects and therapeutic potential in conditions like traumatic brain injury and multiple sclerosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of RP101075 involves multi-step organic reactions, typically starting from commercially available precursors. While specific detailed synthetic routes for RP101075 are not extensively documented in the literature, similar compounds in its class often utilize techniques such as:

  • Condensation Reactions: To form the core structure of the indan or oxadiazole rings.
  • Functional Group Modifications: Such as alkylation or acylation to introduce necessary substituents that enhance receptor selectivity and potency.
  • Purification Techniques: Including chromatography methods to isolate the final product from reaction mixtures.

These methods ensure the production of high-purity RP101075 suitable for biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of RP101075 can be represented by its chemical formula, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows it to interact selectively with sphingosine-1-phosphate receptor 1.

While the exact structural data for RP101075 is not provided in the search results, compounds within this category generally exhibit complex three-dimensional configurations that are crucial for their biological activity. The structural integrity is often confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of RP101075 is primarily characterized by its interactions with sphingosine-1-phosphate receptors. Upon binding to these receptors, RP101075 may undergo conformational changes that activate intracellular signaling pathways involved in cell survival, proliferation, and immune modulation.

Specific reactions may include:

  • Receptor Binding: The formation of a ligand-receptor complex that initiates downstream signaling.
  • Signal Transduction: Activation of G-proteins leading to various cellular responses such as cytoskeletal rearrangement and cytokine release.

These interactions are crucial for understanding how RP101075 exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for RP101075 involves selective modulation of sphingosine-1-phosphate receptor 1. Upon administration, RP101075 binds to this receptor, which leads to:

  • Inhibition of Inflammatory Responses: By modulating immune cell trafficking and reducing the infiltration of pro-inflammatory cells into injured tissues.
  • Neuroprotection: Enhancing neuronal survival and function after traumatic brain injury by promoting anti-apoptotic pathways.

Research indicates that these effects can significantly improve outcomes in models of traumatic brain injury by reducing edema and enhancing cognitive recovery .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point for RP101075 are not detailed in the search results, compounds similar to it typically exhibit:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may require protection from light or moisture during storage.

Chemical properties include reactivity with nucleophiles due to potential electrophilic centers within its structure.

Applications

Scientific Uses

RP101075 is primarily investigated for its applications in:

  • Neurological Research: As a potential treatment for conditions such as traumatic brain injury and multiple sclerosis, where modulation of immune responses can lead to better clinical outcomes.
  • Pharmacological Studies: To explore the role of sphingosine-1-phosphate signaling in neuroinflammation and neuroprotection.

Ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, paving the way for future therapeutic applications.

Synthesis and Structural Optimization of RP101075

Multi-Step Organic Synthesis Pathways

RP101075 ((S)-5-[3-((1S,2R,3R,4S)-3-amino-1,2,4-trihydroxybutyl)-1,2-dihydroxycyclopentane]-2-(1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one) represents a structurally optimized metabolite of ozanimod, designed for enhanced S1P receptor selectivity and metabolic stability. Its synthesis employs sophisticated multi-step organic strategies to construct its complex heterocyclic architecture and install precise functional groups governing receptor interactions.

Condensation Reactions for Core Heterocyclic Formation

The synthesis initiates with strategically designed condensation reactions to assemble the indaneamine core—a structural hallmark critical for S1P receptor engagement. While explicit synthetic routes for RP101075 remain proprietary in the literature, analogous sphingosine mimetics utilize Knoevenagel or Pictet-Spengler condensations to form key nitrogen-containing heterocycles. These reactions typically involve carbonyl compounds (aldehydes/ketones) reacting with active methylene compounds or amino derivatives under acidic or basic catalysis, generating conjugated systems with extended π-electron networks essential for receptor binding. Subsequent cyclodehydration steps yield fused bicyclic structures resembling the indane scaffold of RP101075. Rigorous control of reaction parameters (temperature, solvent polarity, catalyst loading) during condensation is imperative to prevent racemization and ensure regioselective ring closure, directly impacting the compound's final chiral integrity [1] [4].

Functional Group Modifications for Receptor Selectivity

Following core assembly, targeted functional group modifications fine-tune S1P receptor subtype selectivity. RP101075 exhibits exceptional selectivity (>10,000-fold for S1PR1 over S1PR2/3/4 and >100-fold over S1PR5), attributable to specific chemical alterations:

  • Aminopropanol Moiety: Installation of the (S)-configured 1,2-aminopropanol side chain—achieved via stereoselective reduction of an enone intermediate or asymmetric aminohydroxylation—mimics the natural S1P ligand’s polar head group. This moiety forms critical hydrogen bonds within the S1PR1 binding pocket.
  • Fluorinated Aryl Groups: Introduction of electron-withdrawing substituents (e.g., trifluoromethyl or cyano groups) on aromatic rings enhances metabolic stability and modulates electron density, optimizing hydrophobic interactions within receptor subpockets and sterically hindering off-target binding (e.g., to S1PR3).
  • Polar Linker Optimization: Adjusting linker length and polarity (e.g., ethylene glycol vs. direct alkyl chains) between the core and terminal groups balances membrane permeability and aqueous solubility, influencing bioavailability and target engagement kinetics.

Table 1: Receptor Selectivity Profile of RP101075

Receptor SubtypeEC₅₀ (nM)Selectivity Ratio vs. S1PR1
S1PR10.271 (Reference)
S1PR55.9>100-fold
S1PR2>10,000>10,000-fold
S1PR3>10,000>10,000-fold
S1PR4>10,000>10,000-fold

Source: Derived from MedChemExpress data [1]

These modifications collectively shift the binding equilibrium towards S1PR1 agonism while minimizing interactions with S1PR3—associated with adverse cardiovascular effects like bradycardia and hypertension in less selective modulators [4].

Purification Techniques in High-Yield Synthesis

Achieving pharmaceutical-grade RP101075 necessitates advanced purification to remove enantiomeric impurities and synthetic byproducts impacting pharmacological activity. Techniques employed include:

  • Preparative Chiral Chromatography: Utilizing chiral stationary phases (e.g., cellulose-/amylose-derived) to resolve (S)-RP101075 from its (R)-enantiomer (RP101074) and diastereomeric impurities. Optimized mobile phases (e.g., hexane/isopropanol with amine modifiers) maximize resolution.
  • Crystallization-Induced Dynamic Resolution (CIDR): Leveraging diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) allows selective crystallization of the desired (S)-enantiomer from racemic mixtures, enhancing enantiomeric excess (ee >99.5%).
  • Countercurrent Chromatography (CCC): A liquid-liquid partition technique effective for separating structurally similar heterocyclic intermediates under mild conditions, preserving labile functional groups.

These methods ensure high chemical purity (>98%) and enantiomeric excess critical for consistent biological activity and safety profiles in preclinical testing [1] [7].

Stereochemical Considerations in Indaneamine Derivatives

Enantiomeric Synthesis of (S)-RP101075 vs. (R)-RP101074

The indaneamine core of RP101075 contains a stereogenic center, making enantioselective synthesis paramount. The pharmacologically active enantiomer is designated (S)-RP101075 (CAS: 1306760-73-5), while its distomer is (R)-RP101074. Key synthetic strategies include:

  • Asymmetric Catalytic Hydrogenation: Employing chiral transition-metal catalysts (e.g., Rh(I)/DuPHOS or Ru(II)/BINAP complexes) for enantioselective reduction of prochiral enamine precursors. This allows access to either enantiomer by switching catalyst chirality.
  • Chiral Pool Synthesis: Using inexpensive natural chiral building blocks (e.g., L-serine or D-mannitol) to derive the stereocenters, ensuring absolute configuration control.
  • Enzymatic Desymmetrization: Lipases or ketoreductases selectively modify prochiral or meso-intermediates. For example, Candida antarctica lipase B catalyzes enantioselective acetylation of a racemic amino alcohol intermediate, enabling kinetic resolution.

Table 2: Metabolic and Pharmacological Comparison of RP101075 Enantiomers

Property(S)-RP101075(R)-RP101074
MAO B Metabolism (CLint, μl/min/mg)12 (Human)Not Detectable
S1PR1 EC₅₀0.27 nMInactive (>10,000 nM)
MAO B Kₘ (μM)4.8 (Human Mitochondria)N/A
Key Pharmacological EffectS1PR1 Agonism, Immune Cell SequestrationNo Significant Activity

Source: Adapted from Drug Metabolism & Disposition data [7]

The assignment of absolute configuration (R or S) follows the Cahn-Ingold-Prelog (CIP) rules: prioritizing substituents by atomic number at the chiral center, orienting the lowest priority group away, and determining clockwise (R) or counterclockwise (S) sequence of the remaining groups [3]. For RP101075, the active enantiomer’s (S) designation signifies its specific spatial arrangement essential for target binding.

Impact of Stereochemistry on MAO B-Mediated Metabolism

Stereochemistry profoundly influences RP101075's susceptibility to metabolism by mitochondrial monoamine oxidase B (MAO B). This enzyme exhibits marked stereospecificity for the (S)-enantiomer:

  • Substrate Specificity: MAO B catalyzes the oxidative deamination of (S)-RP101075 (Kₘ = 4.8 μM in human liver mitochondria), generating the aldehyde metabolite CC112273. Conversely, (R)-RP101074 shows negligible metabolism due to incompatible orientation within the MAO B active site. Molecular docking reveals only (S)-RP101075 positions its α-C-H bond optimally for hydride transfer to the enzyme’s FAD cofactor [7].
  • Species-Dependent Kinetics: Metabolic clearance varies significantly across species due to differences in MAO B affinity (Kₘ):
  • Human: Kₘ = 4.8 μM, Clint = 12 μl/min/mg
  • Monkey: Kₘ = 3.0 μM, Clint = 27.2 μl/min/mg (~2x human efficiency)
  • Rat: Kₘ = 35 μM, Clint = 3.25 μl/min/mg (~4x less efficient than human)
  • Mouse: Kₘ = 33 μM, Clint = 1.14 μl/min/mg (~11x less efficient than human)
  • Pharmacological Implications: MAO B-mediated conversion to CC112273 represents a major clearance pathway for (S)-RP101075 in primates. This metabolite contributes to overall pharmacological activity but complicates preclinical toxicity studies due to interspecies kinetic disparities. Rodents, with lower metabolic rates, exhibit prolonged exposure to the parent compound, necessitating careful interspecies extrapolation [7].

Table 3: Interspecies Kinetics of MAO B-Mediated Metabolism of (S)-RP101075

SpeciesKₘₐₚₚ (μM)Vₘₐₓ (pmol/min/mg)Clᵢₙₜ (μl/min/mg)Efficiency Relative to Human
Human4.850.312.01.0 (Reference)
Monkey3.080.627.2~2.3x Higher
Rat351143.25~4x Lower
Mouse3337.31.14~11x Lower

Source: Data from Drug Metab Dispos 2021 [7]

Properties

CAS Number

1306760-73-5

Product Name

RP101075

IUPAC Name

5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H20N4O2/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-24-20(25-27-21)17-5-3-4-16-15(17)7-8-18(16)23/h3-6,9-10,12,18H,7-8,23H2,1-2H3/t18-/m0/s1

InChI Key

WGUXQKIWMYYPQI-SFHVURJKSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.